Methyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate
Overview
Description
Methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate is a chemical compound with the molecular formula C7H10N2O3S. It is characterized by the presence of a thiazole ring, a common structural motif in various chemical entities that exhibit a wide range of biological activities. The compound's relevance is highlighted by its potential applications in pharmaceuticals and material science due to its versatile chemical structure .
Synthesis Analysis
The synthesis of Methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate involves the formation of a thiazole ring, which is a crucial step in the production of thiazole derivatives. The process reported involves the use of crystallographic data to determine the structure of the synthesized compound. The synthesis is characterized by the presence of two crystallographically independent conformations, which differ by the rotational positions of their methoxymethyl substituents . Additionally, solid-phase synthesis methods have been employed to create 2-amino-5-carboxamide thiazole derivatives, starting with reductive amination and proceeding through dehydrative cyclization of thiourea intermediate resin .
Molecular Structure Analysis
The molecular structure of Methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate has been elucidated using crystallographic techniques. The compound exhibits two independent conformations in the crystal structure, which are distinguished by the different orientations of the methoxymethyl groups. Intermolecular contacts within the crystal are predominantly governed by hydrogen bonding, particularly involving the amine hydrogen atoms . This is consistent with the observed hydrogen bonding patterns in similar thiazole derivatives, such as the hydrogen-bonded dimers found in ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate .
Chemical Reactions Analysis
The chemical reactivity of thiazole derivatives is diverse, allowing for various transformations and the synthesis of complex molecules. For instance, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate can be transformed into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates through reactions with aromatic amines or monosubstituted hydrazines . Similarly, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives leads to the formation of various ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of Methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate and related thiazole derivatives are influenced by their molecular structure. The presence of hydrogen bonding capabilities, as well as the potential for various chemical transformations, suggests that these compounds may exhibit reasonable oral bioavailability and drug-like properties as per Lipinski's Rule. The physicochemical properties of these compounds have been calculated, indicating their potential as oral bioavailability drug candidates . The crystallographic data provided for Methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate further supports the understanding of its physical properties .
Scientific Research Applications
Synthesis of Thiazole Derivatives : Methyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate is used in the synthesis of various thiazole derivatives. For example, it has been transformed into (4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates, showcasing its versatility in organic synthesis (Žugelj et al., 2009).
Crystallographic Studies : The compound has been analyzed for its crystal structure, providing insights into its molecular configuration. This is essential for understanding its reactivity and potential applications in various fields, including pharmaceuticals (Kennedy et al., 1999).
Microwave Irradiation Effects : Research has explored the impact of microwave irradiation on the condensation reactions involving Methyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate, indicating the potential for process optimization in synthetic chemistry (Krutošíková et al., 2000).
Solid Phase Synthesis : The compound has been used in the solid-phase synthesis of 2-amino-5-carboxamide thiazole derivatives, indicating its applicability in high-throughput synthetic methodologies (Kim et al., 2019).
Corrosion Inhibition : Notably, derivatives of Methyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate, such as ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate, have been studied for their corrosion inhibition properties, expanding its applications beyond pharmaceutical and organic synthesis (Raviprabha & Bhat, 2019).
Safety And Hazards
properties
IUPAC Name |
methyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-11-3-4-5(6(10)12-2)13-7(8)9-4/h3H2,1-2H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAWCRCSPPWHCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(SC(=N1)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate | |
CAS RN |
733754-08-0 | |
Record name | methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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